Regioisomeric Identity: 2-Ethyl/3-Methyl vs. 3-Ethyl/2-Methyl Substitution Pattern Defines a Distinct Chemical Entity
The target compound (CAS 831171-08-5) bears the ethyl group at C2 and the methyl group at C3, in contrast to its nearest regioisomer, 3-ethyl-5,6-dimethoxy-2-methyl-benzofuran (CAS 855220-98-3), where these alkyl substituents are transposed . Although both share identical molecular formula (C₁₃H₁₆O₃), molecular weight (220.26 g/mol), calculated LogP (3.32), and TPSA (31.6 Ų), the position of the ethyl substituent alters the steric and electronic environment of the furan oxygen and the benzofuran π-system, which is known to impact target binding in 2-ethylbenzofuran-based inhibitor series [1].
| Evidence Dimension | Regioisomeric substitution pattern (C2 vs C3 alkyl placement) |
|---|---|
| Target Compound Data | 2-ethyl, 3-methyl (CAS 831171-08-5); InChIKey: KZTDRLZXQAMFDL-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-ethyl, 2-methyl (CAS 855220-98-3); distinct InChIKey (not publicly listed but structurally distinct) |
| Quantified Difference | Identical molecular formula and computed LogP/TPSA, but distinct 2D topology and InChIKey, confirming non-interchangeable chemical identity |
| Conditions | Structure-based comparison using authoritative database entries from ChemSrc and ChemBlink |
Why This Matters
In procurement for SAR campaigns, regioisomeric purity is critical because even identical LogP/TPSA regioisomers can exhibit divergent target binding, as established for 2-ethylbenzofuran hURAT1 inhibitors.
- [1] Wempe MF et al. Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors. J Med Chem. 2011;54(8):2701–2713. doi:10.1021/jm1015022. PMC3124071. View Source
